(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate
CAS No.:
Cat. No.: VC20382625
Molecular Formula: C16H19NO6
Molecular Weight: 321.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO6 |
|---|---|
| Molecular Weight | 321.32 g/mol |
| IUPAC Name | benzyl N-[(1S)-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate |
| Standard InChI | InChI=1S/C16H19NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-7,13H,8-11H2,1H3,(H,17,19)/t13-,15?,16?/m0/s1 |
| Standard InChI Key | PBUIHKQWTGHJCB-JEYLPNPQSA-N |
| Isomeric SMILES | CC12COC(OC1)(OC2)[C@H](C=O)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC12COC(OC1)(OC2)C(C=O)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a bicyclo[2.2.2]octane core with three oxygen atoms at positions 2, 6, and 7, and a methyl group at position 4 . The carbamate moiety is linked to the bicyclic system via a chiral (S)-configured carbon, as shown in Table 1.
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO₆ | |
| Molecular Weight | 321.325 g/mol | |
| Exact Mass | 321.121 Da | |
| LogP | 1.608 | |
| PSA (Polar Surface Area) | 83.09 Ų | |
| Key Functional Groups | OBO orthoester, carbamate, aldehyde |
Stereochemical Considerations
The (S)-configuration at the α-carbon ensures enantioselectivity in synthetic applications. The OBO group imposes steric hindrance, directing nucleophilic attacks to the aldehyde’s si-face, consistent with the Felkin–Anh model . This stereodirecting effect is critical for synthesizing β-hydroxy amino acids with >98% enantiomeric excess .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a three-step sequence from 3-methyl-3-oxetanemethanol :
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Tosylation: 3-Methyl-3-oxetanemethanol reacts with p-toluenesulfonyl chloride to form the tosylate intermediate (78–87% yield) .
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Carbamate Formation: Coupling with Cbz-protected serine using cesium carbonate yields the oxetane ester (70–72% yield) .
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OBO Orthoester Formation: BF₃·Et₂O-mediated cyclization in dichloromethane produces the title compound in 82–93% yield .
Critical Step: The final oxidation to the aldehyde employs oxalyl chloride and dimethyl sulfoxide (DMSO) at −78°C, preserving stereochemical integrity .
Challenges and Solutions
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Epimerization Risk: The OBO group’s acid sensitivity necessitates neutral conditions during purification (e.g., basic Al₂O₃ chromatography) .
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Orthoester Hydrolysis: Storage under anhydrous conditions prevents decomposition .
Applications in Organic Synthesis
β-Hydroxy Amino Acid Synthesis
The compound is a cornerstone in synthesizing β-hydroxy histidine and pipecolic acid derivatives. For example, in GE81112A (an antibacterial tetrapeptide), it enabled a 48% yield improvement over previous routes by avoiding oxidation steps .
Table 2: Comparative Synthesis Metrics
| Application | Yield Improvement | Selectivity (dr) | Key Reference |
|---|---|---|---|
| GE81112A C-Terminus | 48% → 67% | 10:1 → 20:1 | |
| cis-3-Hydroxy Pipecolic Acid | 31% (11 steps) | >95% ee |
Peptide Analogues
The OBO group’s bulkiness facilitates diastereoselective alkylations in peptide chain elongation. For instance, Joullié’s group achieved a 25% yield of syn-β-methoxyphenylalanine using Grignard additions .
Future Directions
Recent advances highlight its potential in:
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